

Application Notes and Protocols for 4-Amino-1-methylpiperidine

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Compound of Interest

Compound Name: 4-Amino-1-methylpiperidine

Cat. No.: B1301898

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Introduction

4-Amino-1-methylpiperidine is a versatile cyclic amine widely utilized as a key building block and intermediate in organic synthesis and pharmaceutical development.^{[1][2][3]} Its structure, featuring a primary amino group on a piperidine scaffold, makes it an ideal component for introducing this saturated heterocycle into more complex molecules.^[2] This moiety is prevalent in a range of biologically active compounds, including those targeting neurological disorders, cancer, and fungal infections.^{[1][4][5]} The primary amine allows for straightforward participation in common synthetic transformations such as acylation and alkylation, making it a valuable reagent for constructing diverse molecular architectures.^{[1][3]}

Amide Coupling Reactions

Application Note

Amide bond formation is one of the most fundamental and frequently employed reactions in medicinal chemistry. **4-Amino-1-methylpiperidine** serves as an excellent amine source for these reactions. The primary amine at the C-4 position acts as a nucleophile, reacting with an activated carboxylic acid to form a stable amide linkage. This reaction is crucial for synthesizing a vast array of pharmaceutical candidates, where the 1-methylpiperidine moiety can impart desirable properties such as improved solubility, metabolic stability, or receptor binding affinity. The reaction typically requires a coupling agent to activate the carboxylic acid, facilitating the condensation with the amine.^{[6][7]} Common coupling reagents include carbodiimides like DCC

or DIC, often used with additives like HOBt to prevent racemization, and uronium/phosphonium salts such as HATU or PyBOP, which offer high efficiency and mild reaction conditions.[8]

Quantitative Data Summary

Carboxylic Acid Substrate	Coupling Reagent	Solvent	Reaction Time (h)	Yield (%)
Isonicotinic Acid	T3P® (1-propylphosphonic anhydride)	DMF	12	>90
Benzoic Acid	HATU, DIPEA	DMF	4	~95
Acetic Acid	EDC, HOBt	DCM	6	~92
Boc-Gly-OH	DIC, HOBt	DMF	8	~88

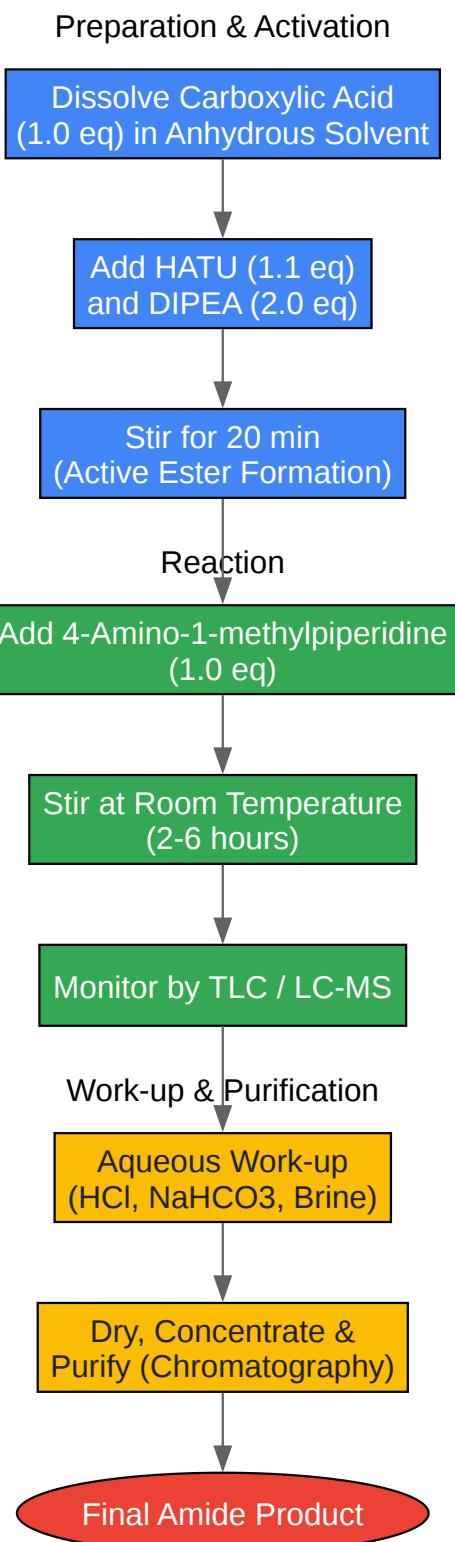
Note: Data is representative of typical amide coupling reactions and may vary based on specific substrate and reaction conditions.

Experimental Protocol: General Procedure for Amide Coupling using HATU

- Preparation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the carboxylic acid (1.0 eq.) in an anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM).
- Activation: Add the coupling agent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq.) and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2.0 eq.) to the solution. Stir the mixture at room temperature for 15-20 minutes to allow for the formation of the activated ester.
- Amine Addition: Add a solution of **4-Amino-1-methylpiperidine** (1.0 eq.) in the same anhydrous solvent to the reaction mixture.
- Reaction: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS. Reactions are typically complete within 2-6 hours.

- Work-up: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO_3 solution, and brine.
- Purification: Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the desired amide.

Workflow Diagram



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General workflow for amide coupling.

Reductive Amination

Application Note

Reductive amination is a powerful method for forming carbon-nitrogen bonds, converting a carbonyl group (aldehyde or ketone) into an amine via an intermediate imine.^[9] This reaction is widely used to couple **4-Amino-1-methylpiperidine** to various molecular scaffolds.^[5] The process involves the initial condensation of the primary amine of **4-Amino-1-methylpiperidine** with a carbonyl compound to form an imine (or iminium ion), which is then reduced *in situ* to the corresponding secondary amine.^[10] Mild reducing agents like sodium triacetoxyborohydride ($\text{NaBH}(\text{OAc})_3$) or sodium cyanoborohydride (NaBH_3CN) are preferred because they are selective for the iminium ion over the starting carbonyl group, allowing the reaction to be performed in a single pot.^{[10][11]} This methodology has been successfully applied in the synthesis of novel antifungal agents, where the 1-methylpiperidine moiety was crucial for biological activity.^[5]

Quantitative Data Summary for Antifungal Agents

Aldehyde Substrate	Reducing Agent	Product	Antifungal Activity (MIC, $\mu\text{g/mL}$ vs. <i>C. krusei</i>)
Dodecanal	$\text{NaBH}(\text{OAc})_3$	N-dodecyl-1-benzylpiperidin-4-amine	4
Dodecanal	$\text{NaBH}(\text{OAc})_3$	N-dodecyl-1-phenethylpiperidin-4-amine	2

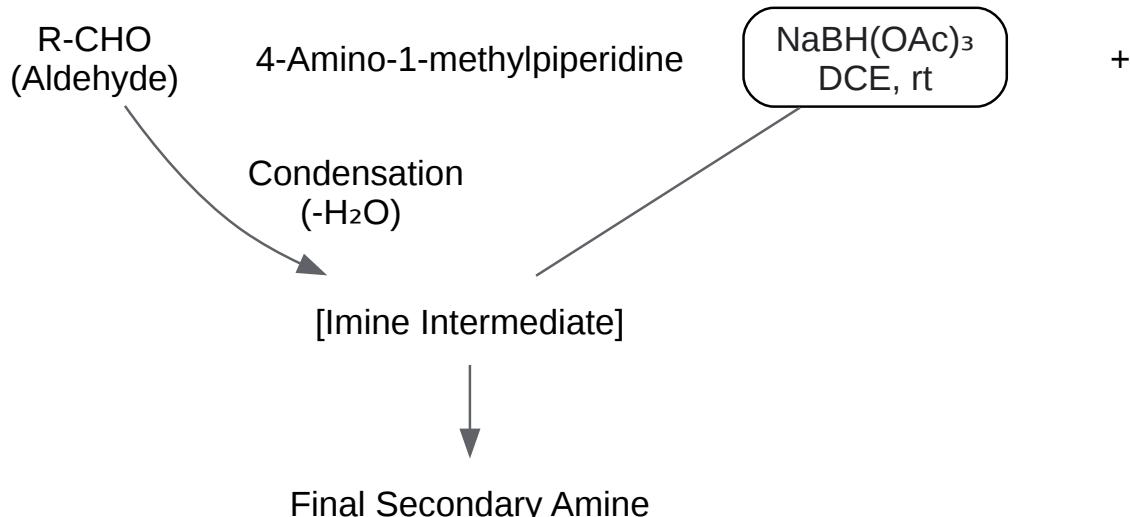
Source: Data adapted from synthesis of novel 4-aminopiperidine antifungals.^[5]

Experimental Protocol: General Procedure for Reductive Amination

- Preparation: To a solution of the aldehyde or ketone (1.0 eq.) in a suitable solvent such as Dichloroethane (DCE) or Tetrahydrofuran (THF), add **4-Amino-1-methylpiperidine** (1.1 eq.).

- **Imine Formation:** If desired, add a dehydrating agent like magnesium sulfate ($MgSO_4$) or a catalytic amount of acetic acid to facilitate imine formation. Stir the mixture at room temperature for 1-2 hours.
- **Reduction:** Add the reducing agent, sodium triacetoxyborohydride ($NaBH(OAc)_3$) (1.5 eq.), portion-wise to the reaction mixture. Be cautious as gas evolution may occur.
- **Reaction:** Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
- **Work-up:** Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate ($NaHCO_3$). Stir for 30 minutes, then transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
- **Purification:** Combine the organic layers, wash with brine, dry over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography to yield the final secondary amine.

Reaction Scheme



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Reductive amination reaction scheme.

Biological Activity of Derivatives

Application Note

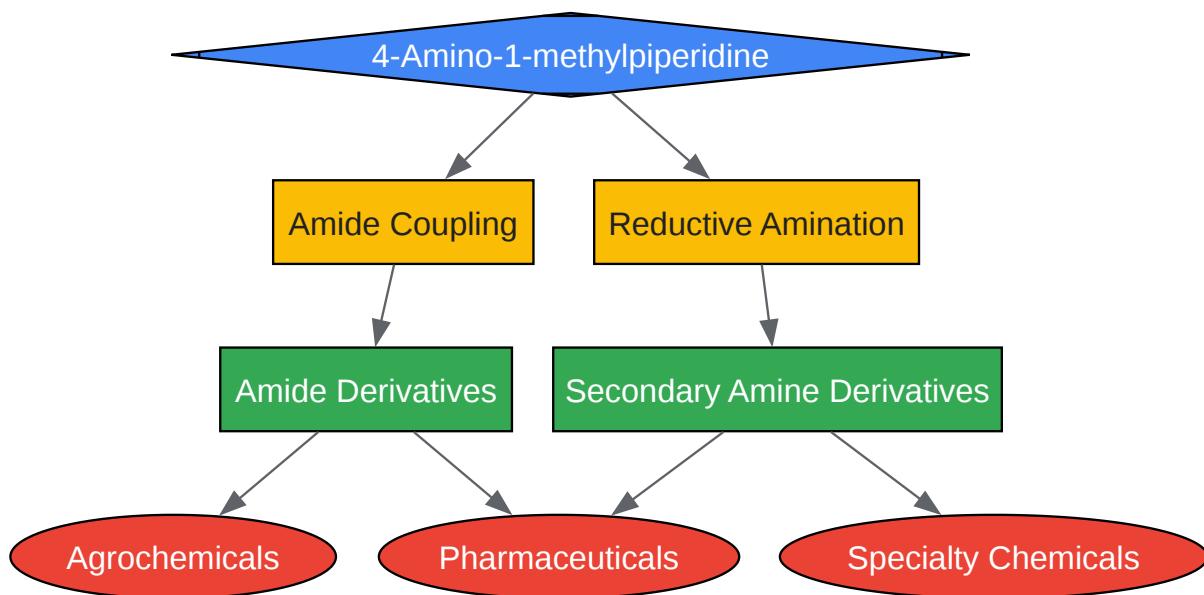
The incorporation of the **4-Amino-1-methylpiperidine** scaffold into molecules often confers significant biological activity. Derivatives have shown promise in several therapeutic areas. For instance, certain compounds synthesized using this building block have demonstrated antitumor activity against myeloid leukemia cells with an IC_{50} value of 5 μM .^{[2][4]} Additionally, a series of N-alkylated 4-aminopiperidines, prepared via reductive amination, were identified as potent antifungal agents that act by inhibiting ergosterol biosynthesis.^[5] These examples highlight the value of **4-Amino-1-methylpiperidine** as a pharmacophore in drug discovery.

Summary of Biological Activity

Compound Class	Biological Target/Assay	Activity Metric	Value
Quinoline Derivative	Myeloid Leukemia Cells	IC_{50}	5 μM
N-dodecyl-1-phenethylpiperidin-4-amine	Candida krusei	MIC	2 $\mu g/mL$
N-dodecyl-1-benzylpiperidin-4-amine	Aspergillus spp.	MIC	4-16 $\mu g/mL$

Sources:^{[2][4][5]}

Applications Overview



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Key applications and reaction pathways.

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